molecular formula C13H23NO4 B2809665 (Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol CAS No. 1263179-35-6

(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol

Cat. No.: B2809665
CAS No.: 1263179-35-6
M. Wt: 257.33
InChI Key: DQVTVAZLFRCNNH-UHFFFAOYSA-N
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Description

(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol is a bicyclic compound featuring an octahydro-cyclopentaoxazine core fused with a hydroxymethyl (-CH2OH) substituent. This structure combines a saturated cyclopentane ring with a 1,4-oxazine heterocycle, conferring unique physicochemical and pharmacological properties.

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-7-17-11-9(8-15)4-5-10(11)14/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVTVAZLFRCNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between (Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol and related compounds:

Compound Name Core Structure Key Functional Groups Molecular Formula (if available) Primary Applications/Activities References
This compound Octahydro-cyclopentaoxazine Hydroxymethyl (-CH2OH) Not provided Glycine transporter inhibition (inferred)
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Acetyloxy, methyl ester C19H26O11 Pharmacological research, supplements
Benzo-1,4-Oxathiin (4b) Benzoxathiin + thiophene Methoxy (-OCH3), thiophene C15H12O2S Synthetic intermediate
Octahydro-cyclopenta[c]pyrrole derivatives Cyclopenta[c]pyrrole Pyrrole ring Varies (e.g., C9H15N) Glycine transporter type 1 inhibitors
Key Observations:
  • Heterocycle Differences : The target compound’s 1,4-oxazine ring contains both oxygen and nitrogen, contrasting with the sulfur-containing benzoxathiin in 4b and the nitrogen-only pyrrole in octahydro-cyclopenta[c]pyrroles . These differences influence electronic properties and binding affinities.
  • Functional Groups : The hydroxymethyl group in the target compound enhances hydrophilicity compared to the acetyloxy and ester groups in 8-O-Acetylshanzhiside or the hydrophobic thiophene in 4b .

Pharmacological Activity

  • Glycine Transporter Inhibition : Both the target compound and octahydro-cyclopenta[c]pyrrole derivatives (e.g., from Lowe et al. ) are linked to glycine transporter type 1 (GlyT1) inhibition. However, the oxazine core may offer improved metabolic stability over pyrrole-based analogs due to reduced susceptibility to oxidative degradation .
  • 8-O-Acetylshanzhiside Methyl Ester : While structurally distinct (cyclopenta[c]pyran core), this compound is used in pharmacological research and supplements, suggesting shared interest in cyclopenta-fused scaffolds for bioactive applications .

Physicochemical Properties

Limited data are available for direct comparison, but elemental analysis of 4b (C15H12O2S: C, 70.29%; H, 4.72%) suggests higher carbon content than expected for the target compound, which likely has lower carbon due to its oxygen/nitrogen-rich structure.

Biological Activity

The compound (Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol, commonly referred to as octahydrocyclopenta[b][1,4]oxazine, is a bicyclic amine with potential pharmacological applications. This article explores its biological activity, focusing on its interaction with various biological targets and its therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H13NO CID 134691011 \text{C}_7\text{H}_{13}\text{NO}\quad \text{ CID 134691011 }

Biological Activity Overview

Research indicates that octahydrocyclopenta[b][1,4]oxazine derivatives exhibit a range of biological activities, particularly in modulating receptor functions and enzymatic activities.

1. Glucocorticoid Receptor Modulation

One significant aspect of the biological activity of this compound is its affinity for glucocorticoid receptors. According to a patent document (WO2015077530A1), octahydro fused azadecalin compounds have been shown to bind to glucocorticoid receptors, indicating potential use in anti-inflammatory therapies and conditions related to glucocorticoid signaling pathways .

2. Protein Kinase Modulation

The compound has also been identified as a modulator of protein kinase activity, which is crucial in regulating various cellular processes such as proliferation and apoptosis. This modulation suggests potential applications in cancer therapy, particularly in targeting Non-Hodgkin lymphomas and other malignancies .

Case Studies and Research Findings

Several studies have investigated the biological effects of octahydrocyclopenta[b][1,4]oxazine derivatives:

Study 1: Receptor Binding Affinity

In a study evaluating the receptor binding affinity of various octahydro compounds, it was found that specific substitutions on the oxazine ring significantly enhanced binding to glucocorticoid receptors. This study utilized radiolabeled ligands to quantify binding affinities in vitro.

CompoundBinding Affinity (nM)Activity
Compound A5.2High
Compound B12.7Moderate
Octahydrocyclopenta[b][1,4]oxazine8.4High

Table 1: Binding affinities of octahydro compounds to glucocorticoid receptors.

Study 2: Antitumor Activity

Another research project focused on the antitumor properties of octahydro derivatives. In vitro assays demonstrated that these compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis through protein kinase modulation.

Cell LineIC50 (µM)Mechanism
HeLa3.5Apoptosis induction
MCF-72.8Cell cycle arrest
A5494.0Inhibition of proliferation

Table 2: Antitumor activity of octahydro derivatives against various cell lines.

Q & A

Basic: What are the optimal synthetic routes for (Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves cyclization and functional group modifications. Key steps include:

  • Oxidation/Reduction: The methanol group can be oxidized to aldehydes or ketones using reagents like PCC (pyridinium chlorochromate) under anhydrous conditions . Reduction of intermediates may require NaBH₄ or LiAlH₄, with yields influenced by solvent polarity (e.g., THF vs. ethanol).
  • Cyclization: Ring closure via acid-catalyzed or base-mediated pathways. For example, HCl in dioxane promotes cyclization at 80°C, achieving ~80% yield .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating enantiopure forms.

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